molecular formula C12H18 B050396 1,4-Diisopropylbenzene CAS No. 100-18-5

1,4-Diisopropylbenzene

Cat. No. B050396
CAS RN: 100-18-5
M. Wt: 162.27 g/mol
InChI Key: SPPWGCYEYAMHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diisopropylbenzene (DIPB) is an organic compound with the formula C6H4(CH(CH3)2)2 . It is one of the three isomers of Diisopropylbenzene, the others being 1,2- and 1,3-diisopropylbenzene . All these isomers are colorless liquids, immiscible in water, with similar boiling points . They are classified as aromatic hydrocarbons bearing a pair of isopropyl (CH(CH3)2) substituents .


Synthesis Analysis

Diisopropylbenzenes, including 1,4-Diisopropylbenzene, typically arise by alkylation of benzene or isopropylbenzene with propylene . The reaction can be represented as follows:

These alkylations are catalyzed by various Lewis acids, such as aluminium trichloride .


Molecular Structure Analysis

The molecular structure of 1,4-Diisopropylbenzene consists of a benzene ring with two isopropyl groups attached to it at the 1 and 4 positions . The isopropyl groups are each composed of a carbon atom bonded to two hydrogen atoms and one methyl group (CH3).


Chemical Reactions Analysis

Reactions of 1,4-Diisopropylbenzene include side chain modification by oxidation, dehydrogenation, and bromination . Ring substitution reactions include nitration, sulfonation, bromination, and acetylation .


Physical And Chemical Properties Analysis

1,4-Diisopropylbenzene is a colorless liquid that is very slightly soluble in water . It has a molar mass of 162.28 g/mol . The melting point is -17 °C and the boiling point is 210 °C .

Scientific Research Applications

Synthesis of Stabilizers

1,4-Diisopropylbenzene is used as an intermediate in the synthesis of stabilizers . Stabilizers are substances that prevent or slow down the degradation of materials. They are widely used in various industries, including plastics, rubber, and food.

Production of Polymers

This compound also plays a crucial role in the production of polymers . Polymers are large molecules made up of repeating subunits, and they have a wide range of applications, from packaging materials to high-tech parts in electronics.

Manufacturing of Synthetic Lubricants

1,4-Diisopropylbenzene is used in the manufacturing of synthetic lubricants . These lubricants are used in various applications, including automotive, industrial machinery, and aviation, due to their superior performance characteristics compared to conventional mineral oil-based lubricants.

Production of Hydroperoxides

This compound is used in the production of hydroperoxides . Hydroperoxides are a type of organic compound that are often used as initiators in polymerization reactions and as oxidizing agents in various chemical processes.

Trivalent Actinide-Lanthanide Separation

1,4-Diisopropylbenzene is used in the Trivalent Actinide-Lanthanide Separation by Phosphorus reagent Extraction from Aqueous Komplexes (TALSPEAK) process . This process is used for separating trivalent lanthanides from trivalent actinide cations, which is a crucial step in nuclear fuel reprocessing.

Nuclear Fuel Reprocessing

In addition to its role in the TALSPEAK process, 1,4-Diisopropylbenzene finds application in other aspects of nuclear fuel reprocessing . Nuclear fuel reprocessing involves treating spent nuclear fuel to extract valuable elements for reuse, reducing the volume of high-level waste.

Safety And Hazards

Vapors and liquid of 1,4-Diisopropylbenzene are irritating to eyes, mucous membrane, and upper respiratory tract and can cause headache, narcosis, and unconsciousness . Systemic effects can have a relatively long duration after exposure . Ingestion can be moderately to severely toxic . The liquid can cause defatting of skin and dermatitis .

Future Directions

The global 1,4-Diisopropylbenzene market was valued at US$ 5 million in 2022 and is projected to reach US$ 6 million by 2029, at a CAGR of 2.8% during the forecast period .

properties

IUPAC Name

1,4-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPWGCYEYAMHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25822-43-9
Record name Benzene, 1,4-bis(1-methylethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25822-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2026652
Record name 1,4-Diisopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gas or Vapor; Liquid, White solid; [HSDB] Colorless liquid; [MSDSonline]
Record name Benzene, 1,4-bis(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Diisopropylbenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2822
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

210.3 °C
Record name 1,4-DIISOPROPYLBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5331
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

INSOL IN WATER, Sol in all proportions of alcohol, ether, acetone, benzene.
Record name 1,4-DIISOPROPYLBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5331
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.8568 AT 20 °C/4 °C
Record name 1,4-DIISOPROPYLBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5331
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.24 [mmHg], 1 MM HG AT 40.0 °C
Record name 1,4-Diisopropylbenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2822
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,4-DIISOPROPYLBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5331
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

1,4-Diisopropylbenzene

Color/Form

Liquid

CAS RN

100-18-5
Record name 1,4-Diisopropylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diisopropylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-DIISOPROPYLBENZENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,4-bis(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Diisopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diisopropylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-DIISOPROPYLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M62031NZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,4-DIISOPROPYLBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5331
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-17.1 °C
Record name 1,4-DIISOPROPYLBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5331
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

[RuCl2 (1,3,5-triisopropylbenzene)]2 was prepared by stirring a suspension of [RuCl2 (P-cymene)]2 (3 g) in 120 mL 1,3,5-triisopropylbenzene (Aldrich, 97%) for a total of 8 hours at 190° C. under N2. The solution was cooled to room temperature and then placed in a refrigerator for 2-3 days. Solids were collected by cold filtration, washed with heptane, and dried in a vacuum oven at 70° C. A red-brown solid product was obtained (3.25 grams). 1H NMR analysis of this product was consistent with the material being 90+ % pure [RuCl2 (1,3,5-triisopropylbenzene)]2 with a small amount of unreacted [RuCl2 (p-cymene)]2. 1H NMR data for [RuCl2 (1,3,5-triisopropylbenzene)]2 (CDCl3 solvent): δ 1.3 (d, 18H), 3.1 (m, 3H), 5.2 (s, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Diisopropylbenzene
Reactant of Route 2
Reactant of Route 2
1,4-Diisopropylbenzene
Reactant of Route 3
Reactant of Route 3
1,4-Diisopropylbenzene
Reactant of Route 4
Reactant of Route 4
1,4-Diisopropylbenzene
Reactant of Route 5
Reactant of Route 5
1,4-Diisopropylbenzene
Reactant of Route 6
Reactant of Route 6
1,4-Diisopropylbenzene

Q & A

Q1: What is the molecular formula and weight of 1,4-Diisopropylbenzene?

A1: The molecular formula of 1,4-Diisopropylbenzene is C12H18, and its molecular weight is 162.27 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 1,4-Diisopropylbenzene?

A2: Researchers commonly employ techniques such as Fourier Transform Infrared Spectroscopy (FTIR) [, ], Nuclear Magnetic Resonance (NMR) [], and X-ray diffraction (XRD) [, ] for structural characterization of 1,4-Diisopropylbenzene and its derivatives.

Q3: What is the significance of the "anti" conformation in 1,4-Diisopropylbenzene derivatives?

A3: The "anti" conformation, observed in compounds like α, α’-di(4-hydroxyphenyl)-1,4-diisopropylbenzene, influences the packing arrangement in the crystal lattice, impacting properties like solubility and reactivity. []

Q4: How does the structure of 1,4-Diisopropylbenzene influence its solubility?

A4: The presence of the two isopropyl groups in 1,4-Diisopropylbenzene enhances its solubility in organic solvents compared to similar compounds without these groups. This improved solubility is particularly advantageous in the synthesis of polymers like polyamides [] and polyamide-imides [].

Q5: How does 1,4-Diisopropylbenzene behave in catalytic cracking reactions?

A5: Studies using riser simulators showed that 1,4-Diisopropylbenzene cracking is influenced by catalyst type. While kaolin catalysts are efficient for larger molecules, ZSM-5 zeolites prove more effective for 1,4-Diisopropylbenzene, highlighting the importance of catalyst pore structure and acidity. []

Q6: Can 1,4-Diisopropylbenzene be used as a starting material for the synthesis of other valuable chemicals?

A6: Yes, 1,4-Diisopropylbenzene serves as a precursor for synthesizing compounds like hydroperoxides. Aerobic oxidation using N-hydroxyphthalimide as a catalyst followed by specific treatments can yield phenol, 1,4-dihydroxybenzene, and 4-isopropylphenol. []

Q7: Have computational methods been applied to study 1,4-Diisopropylbenzene?

A7: Yes, semi-empirical molecular orbital calculations have been used to understand the electron spin resonance (ESR) spectra of 1,4-Diisopropylbenzene radical cations. These studies provide insights into the conformation and electronic structure of the radical species. []

Q8: How does temperature affect the stability of 1,4-Diisopropylbenzene-containing materials?

A8: Polyamide-imide ultrafiltration membranes incorporating 1,4-Diisopropylbenzene units demonstrate stable water permeability and solute rejection rates even with varying operating temperatures, highlighting their potential in high-temperature applications. []

Q9: How can 1,4-Diisopropylbenzene be quantified in complex matrices?

A9: Headspace-gas chromatography-mass spectrometry (HS-GC-MS) is a sensitive technique for quantifying 1,4-Diisopropylbenzene in materials like mattress fabrics, enabling the detection of trace amounts of this volatile compound. []

Q10: Is there information available about the environmental fate and impact of 1,4-Diisopropylbenzene?

A10: While specific data on 1,4-Diisopropylbenzene is limited within the provided research, its structural similarity to other alkylbenzenes suggests potential persistence and bioaccumulation in the environment. Further research is crucial to assess its ecotoxicological effects.

Q11: Are there any known alternatives to 1,4-Diisopropylbenzene in specific applications?

A11: The research highlights alternatives to 1,4-Diisopropylbenzene as swelling agents in Pluronic P123 templated silica synthesis. While 1,3,5-triisopropylbenzene (TIPB) proves effective, 1,3,5-trimethylbenzene is unsuitable, emphasizing the importance of specific molecular characteristics. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.